molecular formula C13H17NO2 B7500376 N-benzyloxane-4-carboxamide

N-benzyloxane-4-carboxamide

Cat. No.: B7500376
M. Wt: 219.28 g/mol
InChI Key: GXPBITSDLWAZKW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyloxane-4-carboxamide typically involves the amidation of carboxylic acid substrates. This can be achieved through both catalytic and non-catalytic methods. One common approach is the direct amidation of carboxylic acids with amines, often facilitated by coupling reagents or catalysts to activate the carboxylic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale amidation processes using efficient catalytic systems to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyloxane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely, from mild to highly reactive environments, depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

N-benzyloxane-4-carboxamide has a broad range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyloxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The carboxamide moiety can form hydrogen bonds with these targets, potentially inhibiting their activity. This interaction can lead to various biological effects, including the modulation of enzyme activity and the disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

N-benzyloxane-4-carboxamide can be compared with other carboxamide derivatives, such as:

  • N-methylcarboxamide
  • N-phenylcarboxamide
  • N-benzylcarboxamide

Uniqueness

What sets this compound apart from these similar compounds is its unique structural features, such as the presence of the benzyloxane moiety.

Properties

IUPAC Name

N-benzyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(12-6-8-16-9-7-12)14-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPBITSDLWAZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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